molecular formula C24H21N3OS2 B498812 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE

Cat. No.: B498812
M. Wt: 431.6g/mol
InChI Key: XHCYPJDZLUAMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety linked to a phenothiazine core

Chemical Reactions Analysis

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating parasitic infections and certain types of cancer.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. The benzimidazole moiety is known to inhibit microtubule formation, while the phenothiazine core can intercalate into DNA, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

1-(10H-PHENOTHIAZIN-10-YL)-2-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its combined benzimidazole and phenothiazine structures. Similar compounds include:

    Benzimidazole derivatives: Such as thiabendazole and albendazole, which are primarily used as antiparasitic agents.

    Phenothiazine derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine drugs.

Properties

Molecular Formula

C24H21N3OS2

Molecular Weight

431.6g/mol

IUPAC Name

1-phenothiazin-10-yl-2-(1-propylbenzimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C24H21N3OS2/c1-2-15-26-18-10-4-3-9-17(18)25-24(26)29-16-23(28)27-19-11-5-7-13-21(19)30-22-14-8-6-12-20(22)27/h3-14H,2,15-16H2,1H3

InChI Key

XHCYPJDZLUAMST-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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